molecular formula C19H32NO2+ B106880 Valethamate CAS No. 16376-74-2

Valethamate

Cat. No.: B106880
CAS No.: 16376-74-2
M. Wt: 306.5 g/mol
InChI Key: UPPMZCXMQRVMME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valethamate bromide is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The primary synthetic route involves the reaction of N, N-Diethyl-N-methyl-2-(3-methyl-I-oxo-2-phenylpenty1) oxyl ethanaminium bromide with appropriate reagents . The reaction conditions typically include the use of acetonitrile and water as solvents, with the reaction carried out at a controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound bromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process is optimized for efficiency and yield, ensuring the production of high-quality this compound bromide suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Valethamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

Scientific Research Applications

Valethamate has a wide range of scientific research applications, including:

Mechanism of Action

Valethamate exerts its effects by acting as an anticholinergic agent. It competitively inhibits acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles. This mechanism is particularly effective in reducing muscle spasms and associated pain .

Comparison with Similar Compounds

Valethamate is similar to other anticholinergic and antispasmodic agents, such as:

    Drotaverine: Another antispasmodic agent used to manage smooth muscle spasms.

    Atropine: A well-known anticholinergic agent with broader applications.

These comparisons highlight this compound’s unique properties and its specific applications in managing smooth muscle spasms.

Properties

CAS No.

16376-74-2

Molecular Formula

C19H32NO2+

Molecular Weight

306.5 g/mol

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium

InChI

InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1

InChI Key

UPPMZCXMQRVMME-UHFFFAOYSA-N

SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC

16376-74-2

Synonyms

Epidosin
N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide
valethamate
valethamate bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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